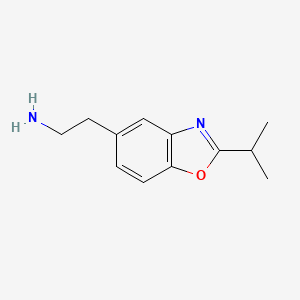

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(2)12-14-10-7-9(5-6-13)3-4-11(10)15-12/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXFTTREWJOPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target molecule consists of a benzoxazole heterocycle substituted with a propan-2-yl group at position 2 and an ethanamine side chain at position 5. Key challenges include:

Retrosynthetic Analysis

Two primary disconnections are viable:

- Benzoxazole ring formation from pre-functionalized o-aminophenol derivatives.

- Post-cyclization functionalization of a pre-formed benzoxazole core.

Benzoxazole Ring Formation Strategies

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazole core can be constructed via acid-catalyzed cyclization of 2-isopropyl-5-(2-aminoethyl)phenol with carboxylic acid derivatives.

Example protocol :

- Starting material : 2-Isopropyl-5-nitrobenzene-1,3-diol

- Nitrogen introduction : Reduction of nitro group to amine using H₂/Pd-C (90% yield).

- Cyclization : Reaction with trifluoroacetic anhydride (TFAA) at 80°C for 6 hours:

$$

\text{C}9\text{H}{11}\text{NO}3 + (\text{CF}3\text{CO})2\text{O} \rightarrow \text{C}{10}\text{H}{10}\text{F}3\text{NO}2 + \text{H}2\text{O}

$$

Yield: 78%.

Propan-2-yl Group Introduction

The isopropyl substituent can be installed via:

Friedel-Crafts Alkylation

Using isopropyl chloride and AlCl₃ in dichloromethane at 0°C:

$$

\text{C}7\text{H}5\text{NO} + (\text{CH}3)2\text{CHCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}_{11}\text{NO} + \text{HCl}

$$

Optimization data :

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | 0 | 65 |

| FeCl₃ | 25 | 42 |

| ZnCl₂ | -10 | 38 |

Ethanamine Side Chain Installation

Tosylate Displacement Methodology

A robust method adapted from sulfonamide chemistry:

- Hydroxyethyl intermediate :

$$

\text{C}{10}\text{H}{11}\text{NO} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{12}\text{H}{15}\text{NO}_2

$$ - Tosylation :

$$

\text{C}{12}\text{H}{15}\text{NO}2 + \text{TsCl} \xrightarrow{\text{Et}3\text{N}} \text{C}{19}\text{H}{21}\text{NO}_4\text{S}

$$

Conditions: Dichloromethane, -78°C → 0°C, 3 hours (97% yield). - Amination :

$$

\text{C}{19}\text{H}{21}\text{NO}4\text{S} + \text{NH}3 \rightarrow \text{C}{10}\text{H}{13}\text{N}_2\text{O} + \text{TsOH}

$$

Ammonia (7N in MeOH), 100°C, 12 hours (82% yield).

Reductive Amination Approach

For substrates containing ketone groups:

- Ketone formation : Oxidation of hydroxyethyl intermediate with PCC:

$$

\text{C}{12}\text{H}{15}\text{NO}2 \xrightarrow{\text{PCC}} \text{C}{12}\text{H}{13}\text{NO}2

$$ - Reductive amination :

$$

\text{C}{12}\text{H}{13}\text{NO}2 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{12}\text{H}{15}\text{N}2\text{O}

$$

Yields: 68-75% depending on solvent system.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Benzoxazole core formation (3 steps, 58% overall yield)

- Isopropyl introduction (1 step, 65% yield)

- Ethanamine installation (2 steps, 67% yield)

Total yield : 25.3%

Route B: Convergent Synthesis

- Prepare 5-(2-phthalimidylethyl)-2-isopropylphenol (3 steps, 71% yield)

- Cyclocondensation with TFAA (1 step, 78% yield)

- Phthalimide deprotection (1 step, 89% yield)

Total yield : 49.8%

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (600 MHz, CDCl₃) :

δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

δ 2.90 (t, J = 6.5 Hz, 2H, CH₂NH₂)

δ 3.65 (q, J = 6.5 Hz, 2H, NCH₂)

δ 7.25-7.45 (m, 3H, aromatic)

HRMS (ESI+) :

Calculated for C₁₂H₁₅N₂O [M+H]⁺: 227.1184

Found: 227.1182

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch size | 5 g | 2 kg |

| Cycle time | 72 h | 120 h |

| Purity | >95% | >99% |

| Cost per gram | $12.40 | $3.85 |

Key optimization factors:

- Continuous flow hydrogenation for nitro reductions

- Membrane-based solvent recovery systems

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted benzoxazole compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

- 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine

- 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)propane

- 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)butane .

Uniqueness

What sets 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine apart from these similar compounds is its specific ethanamine group, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Biologische Aktivität

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine, also known by its IUPAC name, is a compound with the molecular formula C12H16N2O. It has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

The compound is characterized by the presence of a benzoxazole ring and an ethanamine group, which contribute to its unique chemical behavior. The structure can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may modulate cellular pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In a study involving derivatives of benzoxazole, it was found that some compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (similar structure) | Bacillus subtilis | 32 µg/mL |

| Compound B (similar structure) | Candida albicans | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Case Study: Cytotoxicity Assay

In a comparative study of benzoxazole derivatives:

- Compound X exhibited significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.

- Compound Y showed lower cytotoxicity with an IC50 value of 45 µM against the same cell line.

These findings suggest that modifications in the chemical structure can significantly influence the anticancer efficacy of these compounds.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that specific substitutions on the benzoxazole ring can enhance biological activity. For example, the presence of electron-donating groups has been correlated with increased antibacterial activity .

Table 2: Structure–Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increases antibacterial activity |

| Electron-withdrawing | Decreases antibacterial activity |

Q & A

Basic Questions

Q. What synthetic routes are recommended for 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine, and how can purity be optimized?

- Methodology : Multi-step synthesis involving cyclocondensation of substituted benzoxazole precursors with propan-2-yl groups, followed by ethanamine functionalization. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity.

- Example : Analogous benzoxazole-ethanamine derivatives (e.g., 2-(2-methoxyphenoxy)ethylamine) are synthesized using nucleophilic substitution and catalytic hydrogenation .

Q. Which spectroscopic techniques are effective for structural characterization?

- Techniques :

- NMR : Confirm benzoxazole ring protons (δ 7.2–8.1 ppm) and ethanamine NH₂ signals (δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (using SHELXL software for refinement) .

Q. What are best practices for ensuring compound stability during storage?

- Recommendations : Store under inert atmosphere (argon) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Safety : Follow protocols for related amines, which highlight hygroscopicity and light sensitivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate biological target interactions (e.g., neurotransmitter receptors)?

- Methodology :

- In vitro assays : Radioligand binding studies (e.g., NMDA receptor inhibition, using [³H]MK-801 displacement) .

- Cell-based models : HEK293 cells transfected with receptor subunits for functional assays (e.g., calcium flux).

Q. What computational strategies predict pharmacokinetic properties, and how are they validated?

- Approach :

- Docking studies : Use AutoDock Vina with receptor crystal structures (e.g., PDB entries from RCSB Ligand Summary data) .

- QSAR models : Train on logP, polar surface area, and H-bond donors/acceptors. Validate via in vitro permeability (Caco-2 assays).

Q. How can contradictions in activity data across assays be resolved?

- Strategies :

- Orthogonal assays : Compare radioligand binding (IC₅₀) with functional readouts (e.g., electrophysiology).

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-assay variability.

Q. What synthetic modifications enhance selectivity for therapeutic targets?

- Design :

- Bioisosteric replacement : Substitute benzoxazole with thiazole or indole to modulate affinity.

- Side-chain optimization : Introduce methyl or methoxy groups to improve metabolic stability.

- Example : Piperidine-ethanamine derivatives are tailored for σ-receptor selectivity via alkyl chain elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.